molecular formula C9H14N2O2 B8596125 ethyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate

ethyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate

Cat. No.: B8596125
M. Wt: 182.22 g/mol
InChI Key: KNSHGCSWRCOVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 4-amino-1-ethylpyrrole-2-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-3-11-6-7(10)5-8(11)9(12)13-4-2/h5-6H,3-4,10H2,1-2H3

InChI Key

KNSHGCSWRCOVFF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=C1C(=O)OCC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-nitro-1H-pyrrol-2-carboxylate (10 g) in N,N-dimethylformamide (100 mL) was slowly added sodium hydride (60%, oily, 2.4 g) at 0° C., and the mixture was stirred at room temperature for 30 min. Ethyl iodide (4.8 mL) was slowly added to the reaction mixture, and the mixture was stirred at room temperature overnight. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. A mixture of the residue and 10% palladium-carbon (50% containing water, 1.0 g) in tetrahydrofuran (20 mL)-ethanol (20 mL) was stirred at room temperature for 12 hr under a hydrogen atmosphere. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was subjected to silica gel column chromatography to give ethyl 4- amino-1-ethyl-1H-pyrrole-2-carboxylate (7.1 g, yield 78%) as a brown oil from a fraction eluted with ethyl acetate-hexane (1:3, volume ratio).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.